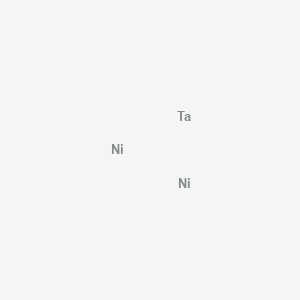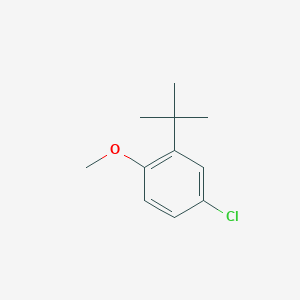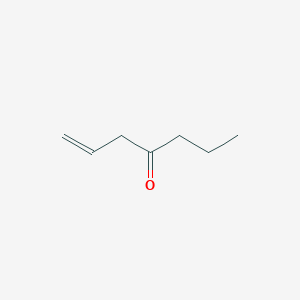
Indium--lanthanum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium–lanthanum (1/1) is a compound formed by the combination of indium and lanthanum in a 1:1 ratio. Both indium and lanthanum belong to the group of rare earth elements, known for their unique properties and applications in various fields. Indium is a post-transition metal with notable applications in electronics, while lanthanum is a lanthanide with significant roles in catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (1/1) can be achieved through various synthetic routes. One common method involves the co-doping of ceria with indium and lanthanum using a citric acid-nitrate sol-gel method. This method ensures a homogeneous distribution of the cations and results in high-density materials .
Industrial Production Methods: Industrial production of indium–lanthanum (1/1) typically involves high-temperature processes to ensure the proper mixing and reaction of the elements. The solubility of lanthanum in indium and gallium-indium alloys has been studied extensively, providing insights into the optimal conditions for producing this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Indium–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, being a lanthanide, tends to react with oxygen to form oxides, while indium can participate in redox reactions .
Common Reagents and Conditions: Common reagents used in reactions involving indium–lanthanum (1/1) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.
Major Products: The major products formed from these reactions include oxides, hydroxides, and various intermetallic compounds. For example, the reaction of indium–lanthanum (1/1) with oxygen results in the formation of indium oxide and lanthanum oxide.
Wissenschaftliche Forschungsanwendungen
Indium–lanthanum (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, including high-performance alloys and ceramics.
Wirkmechanismus
The mechanism of action of indium–lanthanum (1/1) involves its ability to interact with various molecular targets and pathways. For example, lanthanum carbonate, a related compound, acts as a phosphate binder by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . Similarly, indium complexes have been shown to emit Auger electrons, making them useful in medical applications .
Vergleich Mit ähnlichen Verbindungen
Lanthanum Oxide: Similar in its reactivity with oxygen and its applications in catalysis.
Indium Oxide: Shares similar electronic properties and is used in electronics and materials science.
Gallium–lanthanum Compounds: These compounds also exhibit unique properties and are used in various industrial applications.
Uniqueness: Indium–lanthanum (1/1) stands out due to its unique combination of properties from both indium and lanthanum
Eigenschaften
CAS-Nummer |
12136-30-0 |
|---|---|
Molekularformel |
InLa |
Molekulargewicht |
253.723 g/mol |
IUPAC-Name |
indium;lanthanum |
InChI |
InChI=1S/In.La |
InChI-Schlüssel |
IJXBFRYFPMTDHA-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
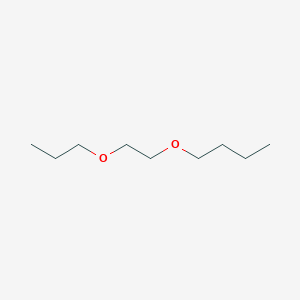
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)

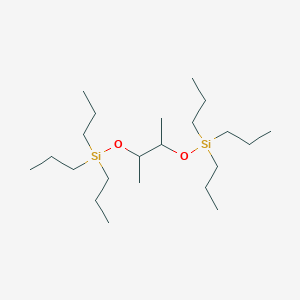
![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
